![molecular formula C23H16ClN5O2 B2892546 N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide CAS No. 2380193-28-0](/img/structure/B2892546.png)
N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide
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Description
“N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is a compound that belongs to a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines . These compounds have been synthesized and screened for their antitubercular, anti-HIV, and antibacterial activity . This specific compound has shown potent activity against E. coli, P. aeruginosa, and S. epidermidis .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound, like other triazole compounds, contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic substitution reactions . The starting material undergoes a reaction with different aryl amines to produce the final compound .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds in the same series have shown antimicrobial, antitubercular, and anti-HIV activities . They have shown potent activity against certain bacteria, suggesting they may act by inhibiting bacterial growth .
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-oxo-2-phenyl-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c24-16-10-12-17(13-11-16)25-20(30)14-28-19-9-5-4-8-18(19)22-26-21(27-29(22)23(28)31)15-6-2-1-3-7-15/h1-3,6-7,10-13,18-19,21-22,26-27H,4-5,8-9,14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDZJTWKDROCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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